

Application of Tyrosinase-IN-30 in B16 Melanoma Cells

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Compound of Interest		
Compound Name:	Tyrosinase-IN-30	
Cat. No.:	B15580524	Get Quote

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Introduction

Tyrosinase-IN-30 is a potent and selective inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This document provides detailed application notes and protocols for the use of **Tyrosinase-IN-30** in B16 melanoma cells, a widely used in vitro model for studying melanogenesis and melanoma. The information herein is intended for researchers, scientists, and drug development professionals investigating hyperpigmentation disorders and melanoma therapeutics. **Tyrosinase-IN-30** exerts its effects by downregulating the expression of key melanogenic proteins and modulating critical signaling pathways involved in melanin production.

Mechanism of Action

Tyrosinase-IN-30 inhibits melanin synthesis in B16 melanoma cells through a dual mechanism. Primarily, it directly inhibits the catalytic activity of tyrosinase. Secondly, it suppresses the transcription of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[1][2] This leads to a downstream reduction in the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2][3][4] The inhibitory effects of **Tyrosinase-IN-30** are mediated through the modulation of the cAMP/PKA/CREB and MAPK/ERK signaling pathways.[5][6][7][8]



Quantitative Data Summary

The following tables summarize the quantitative effects of **Tyrosinase-IN-30** on B16 melanoma cells.

Table 1: In vitro Activity of Tyrosinase-IN-30

Parameter	B16 Melanoma Cells
Melanin Synthesis IC50	15 μΜ
Cellular Tyrosinase Activity IC50	25 μΜ
Cytotoxicity (CC50)	> 100 µM

Table 2: Effect of **Tyrosinase-IN-30** on Melanogenesis-Related Protein Expression

Protein	Treatment (24h)	Relative Expression (%)
MITF	Control	100 ± 8.5
Tyrosinase-IN-30 (20 μM)	45 ± 5.2	
Tyrosinase (TYR)	Control	100 ± 7.9
Tyrosinase-IN-30 (20 μM)	38 ± 6.1	
TRP-1	Control	100 ± 9.1
Tyrosinase-IN-30 (20 μM)	52 ± 7.3	
TRP-2	Control	100 ± 6.8
Tyrosinase-IN-30 (20 μM)	48 ± 4.9	

Experimental ProtocolsCell Culture and Treatment

• Cell Line: Murine B16F10 melanoma cells.



- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
- Treatment: Seed B16F10 cells in appropriate culture plates. After 24 hours of incubation, treat the cells with varying concentrations of Tyrosinase-IN-30. A vehicle control (e.g., DMSO) should be run in parallel. For experiments involving melanogenesis stimulation, cells can be co-treated with α-melanocyte-stimulating hormone (α-MSH).

Melanin Content Assay

- Plate B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
- Treat cells with Tyrosinase-IN-30 for 72 hours.
- Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO at 80°C for 1 hour.
- Measure the absorbance of the lysate at 475 nm using a microplate reader.
- Normalize the melanin content to the total protein concentration determined by a BCA protein assay.

Cellular Tyrosinase Activity Assay

- Plate B16F10 cells in a 6-well plate and treat with **Tyrosinase-IN-30** for 48 hours.
- Wash the cells with ice-cold PBS and lyse with a lysis buffer containing 1% Triton X-100 and protease inhibitors.
- Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.
- Quantify the protein concentration of the supernatant.
- To 90 μL of the supernatant, add 10 μL of 10 mM L-DOPA.



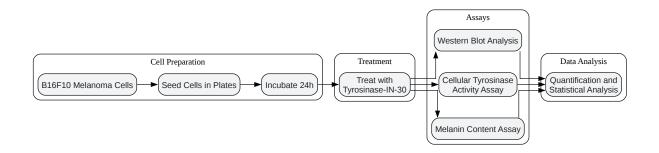
- Incubate at 37°C for 1 hour in the dark.
- Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
- Tyrosinase activity is expressed as a percentage of the control.

Western Blot Analysis

- Treat B16F10 cells with **Tyrosinase-IN-30** for 24-48 hours.
- Lyse the cells and determine the protein concentration.
- Separate equal amounts of protein (20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with primary antibodies against TYR, TRP-1, TRP-2, MITF, p-ERK, ERK, p-CREB, CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.

Visualizations

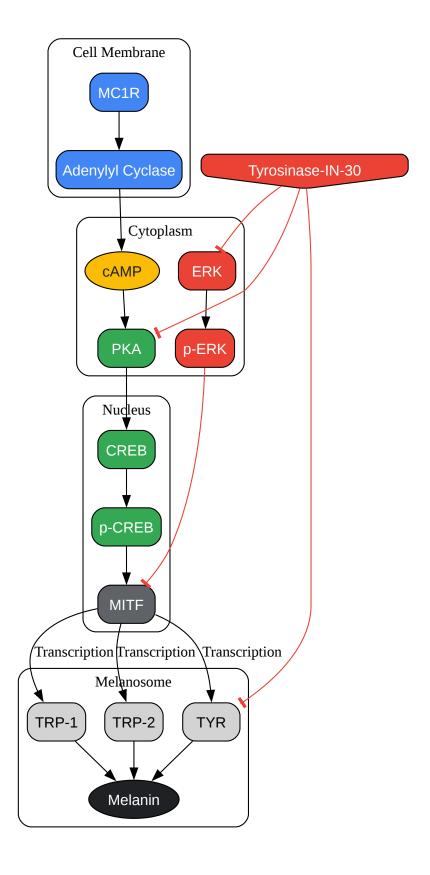




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Caption: Experimental workflow for evaluating **Tyrosinase-IN-30** in B16 melanoma cells.





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Caption: Signaling pathways modulated by Tyrosinase-IN-30 in B16 melanoma cells.



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